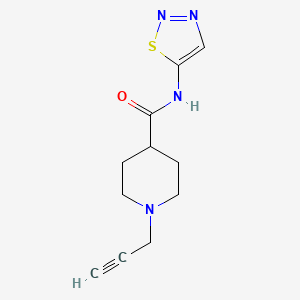

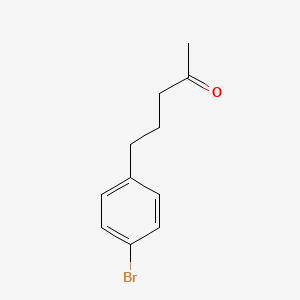

(2S,4R)-2-Pyridin-4-yloxan-4-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(2S,4R)-2-Pyridin-4-yloxan-4-amine, also known as P4OA, is a compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of oxadiazole derivatives and has been found to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. In

科学的研究の応用

Dynamic Tautomerism and Divalent N(I) Character

Research on N‐(Pyridin‐2‐yl)thiazol‐2‐amine, a compound structurally related to "(2S,4R)-2-Pyridin-4-yloxan-4-amine," reveals its versatile chemical functionality due to the presence of dynamic tautomerism and divalent N(I) character. Quantum chemical analysis shows competitive isomeric structures with varying electron distribution and tautomeric preferences, highlighting its potential in electron donation and complex formation processes (Bhatia, Malkhede, & Bharatam, 2013).

Catalytic Applications and Polymerization

Group 10 metal aminopyridinato complexes, derived from similar aminopyridine compounds, demonstrate significant utility in catalytic processes such as aryl-Cl activation and hydrosilane polymerization. These complexes, characterized by their structure and reactivity, offer a phosphine-free catalytic system, showcasing the potential of these compounds in facilitating diverse chemical reactions (Deeken et al., 2006).

Metal-Free Photoredox Catalysis

The application of metal-free photoredox catalysis using primary amine derivatives, including structures akin to "(2S,4R)-2-Pyridin-4-yloxan-4-amine," for the formation of C(sp3)–C(sp) and C(sp3)–C(sp2) bonds showcases the versatility of these compounds in organic synthesis. This approach enables the functionalization of alkynes and alkenes under mild conditions, highlighting the compound's role in the diversification of molecular scaffolds (Ociepa, Turkowska, & Gryko, 2018).

Pyrrole and Pyrrole Derivatives Synthesis

Pyrrole derivatives, which share a heterocyclic aromatic characteristic with "(2S,4R)-2-Pyridin-4-yloxan-4-amine," are essential in biological molecules like heme and chlorophyll. The synthesis involves the condensation of amines with carbonyl-containing compounds, underpinning the critical role of aminopyridines in forming biologically relevant structures (Anderson & Liu, 2000).

Synthesis of 2,4,6-Trisubstituted Pyridines

The utility of eosin Y photoredox catalysis in synthesizing 2,4,6-triarylpyridines from aryl ketones and benzyl amines, including derivatives of "(2S,4R)-2-Pyridin-4-yloxan-4-amine," demonstrates the compound's contribution to organic synthesis. This method affords good yields of triarylpyridines, indicating the compound's role in nitrogen donor chemistry and the potential for creating diverse pyridine-based structures (Rohokale, Koenig, & Dhavale, 2016).

特性

IUPAC Name |

(2S,4R)-2-pyridin-4-yloxan-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O/c11-9-3-6-13-10(7-9)8-1-4-12-5-2-8/h1-2,4-5,9-10H,3,6-7,11H2/t9-,10+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWMFZAJVJWFJBV-ZJUUUORDSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CC1N)C2=CC=NC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CO[C@@H](C[C@@H]1N)C2=CC=NC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S,4R)-2-Pyridin-4-yloxan-4-amine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(4-Bromophenyl)sulfanyl]propanoic acid](/img/structure/B2734802.png)

![4-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-3-[(4-ethylphenyl)sulfonyl]-6-methylquinoline](/img/structure/B2734803.png)

![(Z)-2-(furan-2-ylmethylene)-8-(4-methoxyphenyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2734805.png)

![benzo[d][1,3]dioxol-5-yl(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone](/img/structure/B2734812.png)

![2-[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]acetic acid](/img/structure/B2734813.png)

![4-Methyl-2-[4-(trifluoromethyl)phenyl]pyrrolidine](/img/structure/B2734815.png)

![2-(3-benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2-chlorobenzyl)acetamide](/img/structure/B2734816.png)

![N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2734820.png)